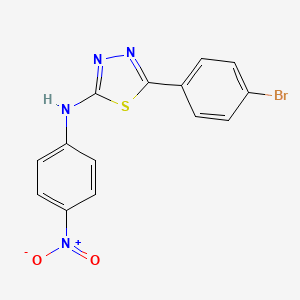![molecular formula C9H11N3O B14231141 Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- CAS No. 494213-25-1](/img/structure/B14231141.png)
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a fused ring system consisting of a furan and a pyridine ring, with additional functional groups that contribute to its reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- typically involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes using triethylamine as a catalyst . This method allows for the formation of the desired compound through a series of steps including condensation and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring system.
Wissenschaftliche Forschungsanwendungen
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction cascades, which can affect cellular processes such as proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[3,2-c]pyridin-4(5H)-one: This compound shares a similar fused ring system but differs in the position and nature of functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure but with a pyrazole ring instead of a furan ring.
Uniqueness
Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl- is unique due to its specific functional groups and the positions they occupy on the ring system.
Eigenschaften
CAS-Nummer |
494213-25-1 |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-imino-6,7-dimethyl-1H-furo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-4-5(2)12-8(10)7-6(4)3-13-9(7)11/h11H,3H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
WFUCKLLDBGTWQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C2=C1COC2=N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
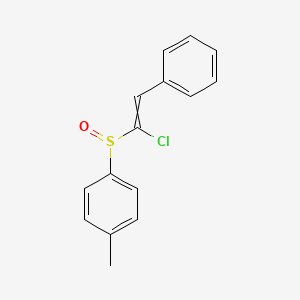


![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
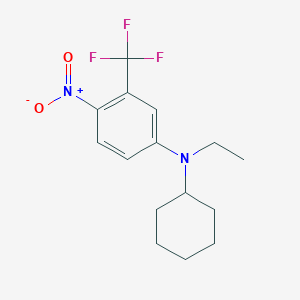

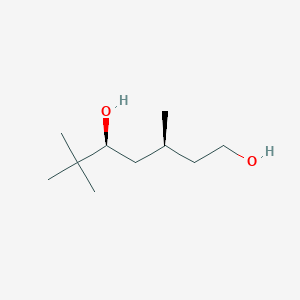
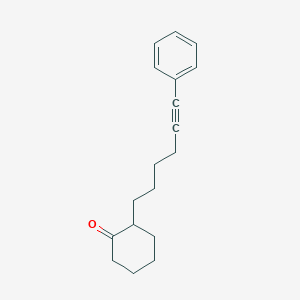
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
